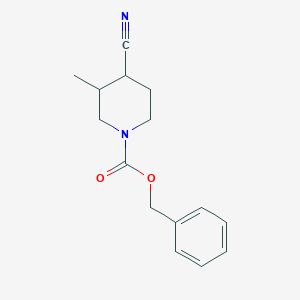
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl 4-amino-3-methylpiperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-methylenepiperidine-1-carboxylate
- Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate
- 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide
Uniqueness
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is unique due to the presence of both a nitrile group and a benzyl ester group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyano group and a benzyl ester. Its structural formula can be represented as:
This molecular structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. A study evaluated various piperidine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Benzyl 4-cyano-3-methylpiperidine | Staphylococcus aureus | 15 |
| Benzyl 4-cyano-3-methylpiperidine | Escherichia coli | 12 |
This table illustrates the antibacterial efficacy of the compound against selected strains.
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating its ability to induce apoptosis in cancer cell lines. The compound has been shown to interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, it may inhibit the BRAF signaling pathway, which is crucial in various cancers .
The mechanism of action of this compound involves:
- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.
- Cell Cycle Arrest : It can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in malignant cells.
Case Studies
One notable case study involved the synthesis of various derivatives of piperidine, including this compound. These derivatives were screened for their biological activities, revealing promising results in both antimicrobial and anticancer assays. The structure-activity relationship (SAR) analysis highlighted that modifications on the piperidine ring significantly influenced biological activity .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 4-cyano-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-17(8-7-14(12)9-16)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-8,10-11H2,1H3 |
InChI Key |
OHAHYLXPVGEPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















